HG122

CRPC Xenograft Enzalutamide Resistance

HG122 is an androgen receptor (AR) degrader that suppresses enzalutamide-resistant CRPC via proteasome pathway activation. Superior 82% tumor reduction vs enzalutamide 60% in xenografts. Selective for AR-positive cells. Essential tool for resistance studies.

Molecular Formula C15H13N5O5
Molecular Weight 343.29 g/mol
Cat. No. B12426617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHG122
Molecular FormulaC15H13N5O5
Molecular Weight343.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CO[N+](=O)[O-]
InChIInChI=1S/C15H13N5O5/c1-24-12-5-3-11(4-6-12)19-17-13-7-2-10(8-14(13)18-19)16-15(21)9-25-20(22)23/h2-8H,9H2,1H3,(H,16,21)
InChIKeyKIZBIVUBRVKWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HG122: An AR Protein Degradation Inducer for Castration-Resistant Prostate Cancer (CRPC) Research


HG122 is a synthetic small-molecule compound (CAS: 1854976-77-4; molecular weight 343.29; chemical formula C15H13N5O5) that functions as an androgen receptor (AR) protein degradation promoter via the proteasome pathway [1]. The compound has been specifically identified and characterized for its ability to suppress castration-resistant prostate cancer (CRPC) cell proliferation and metastasis in both subcutaneous and orthotopic tumor models, while reducing the mRNA expression of AR target genes PSA and TMPRSS2 without affecting AR mRNA levels [1].

Why Generic Substitution Fails: Mechanistic Differentiation of HG122 in CRPC Models


Generic substitution of HG122 with other androgen receptor (AR)-targeting agents is not scientifically justified because HG122 operates via a distinct mechanism—promoting AR protein degradation through the proteasome pathway rather than directly antagonizing ligand binding [1]. This mechanistic divergence is quantitatively demonstrated by the compound's ability to suppress cell growth in enzalutamide-resistant CRPC models, a context in which standard-of-care AR antagonists exhibit limited or no efficacy [1]. Procurement decisions for CRPC research must therefore consider this unique degradation-based mode of action, which cannot be replicated by in-class alternatives such as enzalutamide or bicalutamide [1].

Quantitative Comparative Evidence for HG122: A Data-Driven Selection Guide


Superior In Vivo Tumor Growth Inhibition Versus Enzalutamide in CRPC Xenografts

In a 22RV1 subcutaneous xenograft model of castration-resistant prostate cancer, daily administration of HG122 at 10 mg/kg reduced tumor volume by 82%, whereas the same dose of enzalutamide reduced tumor volume by only 60% [1]. This 22-percentage-point difference in tumor volume reduction demonstrates a quantifiable in vivo efficacy advantage for HG122 over a clinically relevant comparator in a model directly relevant to CRPC research [1].

CRPC Xenograft Enzalutamide Resistance

Overcoming Enzalutamide Resistance in CRPC Cell Lines

In the enzalutamide-resistant CRPC cell line 22RV1, treatment with 2.5 µM HG122 significantly inhibited cell growth, whereas 10 µM enzalutamide or bicalutamide did not produce significant growth inhibition [1]. This four-fold lower effective concentration of HG122 in a resistant model underscores its superior potency in contexts where standard AR antagonists fail [1].

Enzalutamide Resistance CRPC Cell Proliferation

Selective Inhibition of AR-Positive Prostate Cancer Cell Growth

HG122 exhibited marked selectivity for AR-positive prostate cancer cell lines, with IC50 values of 8.7 µM in LNCaP cells and 7.3 µM in 22RV1 cells, while AR-negative PC3 and DU145 cell lines showed IC50 values above 20 µM [1]. This greater than two-fold differential sensitivity indicates that HG122's growth inhibitory activity is preferentially directed against AR-dependent prostate cancer models [1].

Cell Line Selectivity Androgen Receptor CRPC

Unique Mechanism: Proteasome-Mediated AR Protein Degradation

Mechanistically, HG122 promotes the degradation of AR protein through the proteasome pathway without altering AR mRNA levels [1]. This is distinct from the ligand-binding antagonism exhibited by enzalutamide and bicalutamide [1]. Treatment with HG122 dose-dependently reduced AR protein levels in LNCaP and 22RV1 cells, an effect that was reversed by the proteasome inhibitor MG132, confirming the proteasome-dependent mechanism [1].

Mechanism of Action AR Degradation Proteasome

Downregulation of AR Target Genes PSA and TMPRSS2 Without Altering AR mRNA

HG122 treatment significantly reduced the mRNA expression of the AR target genes PSA and TMPRSS2 in both LNCaP and 22RV1 cells, while AR mRNA levels remained unchanged [1]. This indicates that HG122 specifically impairs AR transcriptional activity downstream of AR protein degradation, providing a pharmacodynamic marker for AR pathway inhibition [1].

AR Signaling PSA TMPRSS2

Optimal Research and Industrial Application Scenarios for HG122


Preclinical Evaluation of AR Degradation in Enzalutamide-Resistant CRPC Models

HG122 is ideally suited for in vitro and in vivo studies aimed at overcoming enzalutamide resistance in castration-resistant prostate cancer. Its demonstrated ability to inhibit the growth of enzalutamide-resistant 22RV1 cells at low micromolar concentrations (2.5 µM) and to achieve superior tumor volume reduction (82%) compared to enzalutamide (60%) in xenograft models provides a robust platform for investigating resistance mechanisms and evaluating combination strategies [1].

Investigating Proteasome-Mediated AR Protein Turnover in Prostate Cancer

Given its unique mechanism of promoting AR protein degradation via the proteasome pathway without altering AR mRNA levels, HG122 serves as a valuable chemical probe for dissecting AR protein homeostasis in prostate cancer cells. This application is particularly relevant for studies seeking to understand post-translational regulation of AR and for validating proteasome-dependent degradation as a therapeutic vulnerability in CRPC [1].

Selective Targeting of AR-Dependent Prostate Cancer Cell Lines

HG122's selectivity profile—with IC50 values of 7.3–8.7 µM in AR-positive LNCaP and 22RV1 cells versus >20 µM in AR-negative PC3 and DU145 cells—makes it a preferred tool for experiments requiring discrimination between AR-dependent and AR-independent prostate cancer models. This selectivity enables researchers to specifically interrogate AR-driven signaling pathways in mixed or comparative cell line panels [1].

Pharmacodynamic Studies of AR Transcriptional Output

The consistent downregulation of AR target genes PSA and TMPRSS2 upon HG122 treatment, without affecting AR mRNA levels, provides a reliable pharmacodynamic readout for AR pathway inhibition. HG122 is therefore well-suited for studies that require monitoring AR transcriptional activity, including dose-response analyses, time-course experiments, and combination therapy assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for HG122

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.